molecular formula C₈H₁₁NO B1145447 Anhydroheliotridine CAS No. 100009-90-3

Anhydroheliotridine

Cat. No.: B1145447
CAS No.: 100009-90-3
M. Wt: 137.18
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydroheliotridine is a pyrrolizidine alkaloid (PA) characterized by a bicyclic structure comprising fused pyrrolizidine rings. PAs are secondary metabolites found in plants, often associated with hepatotoxic and carcinogenic effects in humans and animals .

Properties

CAS No.

100009-90-3

Molecular Formula

C₈H₁₁NO

Molecular Weight

137.18

Synonyms

6,7-Didehydrosupinidine;  (S)-5,7a-Dihydro-3H-pyrrolizine-1-methanol;  Δ6-Supinidine_x000B_

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Anhydroheliotridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions employed .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding N-oxides, while reduction can produce reduced pyrrolizidine derivatives . Substitution reactions can lead to the formation of various substituted pyrrolizidine compounds .

Scientific Research Applications

Anhydroheliotridine has several scientific research applications across different fields:

    Chemistry: In chemistry, this compound is used as a model compound to study the reactivity and mechanisms of pyrrolizidine alkaloids.

    Biology: In biological research, this compound is investigated for its potential toxicological effects.

    Medicine: this compound is explored for its pharmacological properties, including its potential as an anticancer agent.

    Industry: In the industrial sector, this compound is used in the development of natural product-based pesticides and herbicides.

Comparison with Similar Compounds

Key Observations :

  • This compound lacks the aromatic furan or benzazonine rings seen in Ranitidine-related compounds and Erythroidine alkaloids, respectively. Instead, its toxicity is linked to the unsaturated pyrrolizidine core, which can generate reactive metabolites .
  • Ranitidine-related compounds (e.g., diamine hemifumarate) share amine functionalities but are synthetically derived for pharmaceutical use, contrasting with this compound’s natural origin and toxicity profile .
  • Erythroidine alkaloids exhibit estrogenic activity due to planar aromatic systems, a feature absent in this compound, which primarily interacts with hepatic enzymes .

Key Observations :

  • While This compound is presumed to be biosynthesized in plants, synthetic analogs (e.g., indazole derivatives in ) employ advanced techniques like HCl-mediated deprotection and HPLC purification, highlighting differences in complexity .
  • Ranitidine impurities are controlled via crystallization and chromatography, reflecting pharmaceutical-grade purity standards compared to natural PA extraction methods .

Key Observations :

  • This compound’s toxicity is intrinsic to its PA structure, whereas Anisodine hydrobromide (a tropane alkaloid) exhibits anticholinergic effects, demonstrating divergent mechanisms despite both being alkaloids .
  • Ranitidine impurities are regulated for genotoxicity, contrasting with this compound’s natural occurrence and environmental exposure risks .

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